molecular formula C8H14KNO2S B2567660 Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate CAS No. 2378506-78-4

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate

Cat. No.: B2567660
CAS No.: 2378506-78-4
M. Wt: 227.36
InChI Key: FTLLADVIUPQCSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate is a chemical compound with the molecular formula C8H14KNO2S and a molecular weight of 227.36 g/mol. This compound is characterized by the presence of a potassium ion, a piperidine ring, and a sulfanylacetate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate typically involves the reaction of 1-methylpiperidine with a suitable sulfanylacetate precursor in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research on its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The sulfanyl group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;2-(1-ethylpiperidin-4-yl)sulfanylacetate
  • Potassium;2-(1-propylpiperidin-4-yl)sulfanylacetate
  • Potassium;2-(1-butylpiperidin-4-yl)sulfanylacetate

Uniqueness

Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate is unique due to its specific structural features, such as the methyl group on the piperidine ring and the sulfanylacetate moiety. These structural elements contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.K/c1-9-4-2-7(3-5-9)12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLLADVIUPQCSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)SCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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